molecular formula C7H12F2O B2905659 (3,3-Difluoro-1-methylcyclopentyl)methanol CAS No. 1784302-95-9

(3,3-Difluoro-1-methylcyclopentyl)methanol

Cat. No. B2905659
CAS RN: 1784302-95-9
M. Wt: 150.169
InChI Key: OFVWEXBHWKIXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,3-Difluoro-1-methylcyclopentyl)methanol” is a chemical compound with the CAS Number: 1784302-95-9 . It has a molecular weight of 150.17 .


Molecular Structure Analysis

The molecular structure of “(3,3-Difluoro-1-methylcyclopentyl)methanol” can be represented by the InChI Code: 1S/C7H12F2O/c1-6(5-10)2-3-7(8,9)4-6/h10H,2-5H2,1H3 . This indicates that the molecule consists of a cyclopentyl ring with two fluorine atoms and a methyl group attached to it.


Physical And Chemical Properties Analysis

“(3,3-Difluoro-1-methylcyclopentyl)methanol” is a liquid at room temperature .

Scientific Research Applications

Pharmaceutical Synthesis

(3,3-Difluoro-1-methylcyclopentyl)methanol: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its difluoromethyl group can enhance the metabolic stability and lipophilicity of therapeutic agents . This compound can be used to introduce difluoromethyl groups into molecules, which is a common modification in drug design to improve pharmacokinetic properties .

Material Science

In material science, this compound’s unique structure could be utilized to synthesize polymers with specific properties. The presence of fluorine atoms can lead to materials with increased resistance to solvents and chemicals, making them suitable for specialized applications such as coatings or sealants .

Agrochemical Development

The difluoromethyl group is also significant in the development of agrochemicals. (3,3-Difluoro-1-methylcyclopentyl)methanol can be a precursor for the synthesis of herbicides and pesticides. The fluorine atoms can confer enhanced activity and selectivity towards target organisms .

Organic Synthesis Methodology

This compound can be used in organic synthesis methodologies as a building block for constructing complex molecules. It can undergo various chemical reactions, such as oxidation or coupling, to yield a diverse range of organic products .

Chemical Biology

In chemical biology, (3,3-Difluoro-1-methylcyclopentyl)methanol might be used to modify biomolecules. For example, it could be used to label proteins or nucleic acids, allowing researchers to study biological processes with high precision .

Analytical Chemistry

Due to its unique chemical properties, this compound can serve as a standard or reagent in analytical chemistry. It could be used in chromatography or mass spectrometry to help identify or quantify other compounds .

Environmental Chemistry

(3,3-Difluoro-1-methylcyclopentyl)methanol: could be investigated for its potential role in environmental chemistry, particularly in the degradation of pollutants. Its reactivity with various environmental contaminants could lead to the development of novel remediation strategies .

Fluorine Chemistry Research

Lastly, as a compound containing fluorine, it is of interest in the field of fluorine chemistry. Researchers can explore its reactivity and use it to develop new fluorination reactions or study the effects of fluorine incorporation into organic molecules .

properties

IUPAC Name

(3,3-difluoro-1-methylcyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c1-6(5-10)2-3-7(8,9)4-6/h10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVWEXBHWKIXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.